N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
CAS No.: 1207046-88-5
Cat. No.: VC4141145
Molecular Formula: C19H15N3O2
Molecular Weight: 317.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207046-88-5 |
|---|---|
| Molecular Formula | C19H15N3O2 |
| Molecular Weight | 317.348 |
| IUPAC Name | N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23) |
| Standard InChI Key | REUNUNKMRCJZQG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that combines the structural features of both indole and oxazole rings. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities. The following sections will delve into its chemical properties, synthesis, and potential applications.
Chemical Identifiers
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IUPAC Name: N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
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InChI and InChIKey: Not explicitly listed in the available sources, but these identifiers can be generated using standard chemical software.
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SMILES: Not provided in the search results, but can be computed using tools like OEChem.
Synthesis and Preparation
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide involves several steps, typically starting with the preparation of the oxazole and indole components. The oxazole ring can be synthesized using methods such as the cycloaddition of nitrile oxides to alkynes, while the indole ring can be prepared via the Fisher indole synthesis or other methods. The final step involves coupling these components with a carboxamide linkage.
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1 | Preparation of oxazole ring | Nitrile oxide, alkyne | Basic conditions, reflux |
| 2 | Preparation of indole ring | Aniline, acetophenone | Acidic conditions, reflux |
| 3 | Coupling of oxazole and indole with carboxamide linkage | Oxazole derivative, indole derivative, coupling reagents | Mild conditions, catalyst |
Potential Biological Activities
While specific biological activity data for N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is not available in the provided sources, compounds with similar structures have shown promise in various therapeutic areas. For example, indole derivatives are known for their antimicrobial and anticancer properties, while oxazole derivatives have been explored for their anti-inflammatory and antimicrobial activities.
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